molecular formula C22H25N3O3S B2963230 ethyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 887901-72-6

ethyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2963230
CAS No.: 887901-72-6
M. Wt: 411.52
InChI Key: RUYDKUBHCYFYGZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with four methyl groups (at positions 5,5,7,7), an ethyl carboxylate ester at position 3, and a 4-cyanobenzamido moiety at position 2. The 4-cyanobenzamido group enhances electronic properties (e.g., electron-withdrawing effects) and may influence binding affinity in biological systems.

Properties

IUPAC Name

ethyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-6-28-20(27)16-15-11-21(2,3)25-22(4,5)17(15)29-19(16)24-18(26)14-9-7-13(12-23)8-10-14/h7-10,25H,6,11H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYDKUBHCYFYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Ethyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s 4-cyanobenzamido group contrasts with K408-1083’s sulfonamide and carboxamide moieties.
  • Solubility : K408-1083 exhibits poor water solubility (LogP = -4.48) , likely due to its bulky sulfonamide group. The target compound’s ethyl carboxylate may improve solubility compared to carboxamide analogs.
  • Thermal Stability: Compound 11b (m.p. 213–215°C) suggests that cyano-substituted heterocycles exhibit moderate thermal stability, which may correlate with the target compound’s stability.

Electronic and Reactivity Profiles

  • Absolute Hardness (η): The 4-cyanobenzamido group increases the compound’s electrophilicity (lower η) compared to non-cyano analogs. The cyano group’s electron-withdrawing nature likely lowers η, enhancing reactivity in nucleophilic environments.

Biological Activity

Ethyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 318.41 g/mol
  • IUPAC Name : Ethyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H-thieno[2,3-c]pyridine-3-carboxylate

The compound features a thieno[2,3-c]pyridine core structure with a cyanobenzamide substituent that may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds with thieno[2,3-c]pyridine derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : A study on related thienopyridine compounds demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa), suggesting potential for ethyl 2-(4-cyanobenzamido) derivatives in cancer therapy .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Test Results : Preliminary assays indicate that similar thienopyridine compounds possess activity against Gram-positive and Gram-negative bacteria.
  • Research Findings : A study reported that derivatives of thieno[2,3-c]pyridine showed promising results against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases. Compounds related to ethyl 2-(4-cyanobenzamido) have shown:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that certain thienopyridine derivatives can reduce levels of TNF-alpha and IL-6 in vitro.
  • Case Studies : In animal models, these compounds have been effective in reducing inflammation markers following induced inflammatory responses .

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerCytotoxicity against MCF-7 and HeLa cells
AntimicrobialActivity against Staphylococcus aureus
Anti-inflammatoryReduced TNF-alpha and IL-6 levels

Q & A

Q. What are the recommended methods for structural characterization of this compound?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination, as demonstrated in studies of analogous thieno-pyridine derivatives (e.g., bond lengths: mean C–C = 0.004 Å, R factor = 0.045) . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy should be used to confirm functional groups, such as the 4-cyanobenzamido moiety. For example, the carbonyl stretch (~1680–1700 cm⁻¹) and nitrile absorption (~2220 cm⁻¹) are critical for verifying the integrity of the substituents .

Q. What synthetic routes are commonly employed for thieno[2,3-c]pyridine derivatives?

Multi-step synthesis typically involves:

  • Condensation : Reacting substituted benzaldehydes with thiourea derivatives to form thiophene intermediates.
  • Cyclization : Using catalysts like Pd/Cu in DMF or toluene to construct the pyridine ring .
  • Functionalization : Introducing the 4-cyanobenzamido group via amidation under anhydrous conditions (e.g., EDCI/HOBt coupling) . Yields vary (50–75%) depending on steric hindrance from tetramethyl groups .

Q. How should researchers handle solubility and stability challenges?

  • Solubility : Use polar aprotic solvents (DMF, DMSO) due to the compound’s hydrophobic tetramethyl-thieno-pyridine core .
  • Stability : Store at –20°C in inert atmospheres to prevent hydrolysis of the ester and nitrile groups. Degradation studies recommend monitoring via HPLC every 6 months .

Q. What safety protocols are critical during experimental work?

  • PPE : Wear nitrile gloves and safety goggles to avoid skin/eye irritation (H315, H319 hazards) .
  • Spill Management : Use vacuum collection systems and dispose of waste in sealed containers compliant with COSHH regulations .

Advanced Research Questions

Q. How can computational modeling optimize synthetic pathways?

Tools like quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates computed activation energies with robotic screening to prioritize high-yield conditions (e.g., solvent selection, temperature gradients) . This approach cuts development time by 40–60% .

Q. How to resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR or IR spectra (e.g., shifted carbonyl peaks) may arise from solvent polarity or crystallographic packing effects. Mitigation strategies include:

  • Cross-validating with X-ray structures .
  • Repeating experiments in standardized solvents (e.g., CDCl₃ for NMR) .
  • Using high-field instruments (≥500 MHz) to resolve overlapping signals .

Q. What strategies enhance bioactivity through structural modifications?

  • Electron-Withdrawing Groups : Substituting the 4-cyano group with nitro (e.g., ethyl 2-(4-nitrobenzamido)-...) increases electrophilicity, potentially improving enzyme inhibition .
  • Ring Functionalization : Adding sulfonyl or triazole moieties (as in related compounds) enhances metabolic stability .
  • Steric Tuning : Reducing methyl groups on the thieno-pyridine core improves solubility but may lower binding affinity .

Q. How does the compound behave under extreme experimental conditions?

  • Thermal Stability : TGA/DSC analysis shows decomposition above 200°C, suggesting reactions should be conducted below this threshold .
  • pH Sensitivity : The ester group hydrolyzes rapidly in basic conditions (pH > 10), necessitating neutral buffers for biological assays (Note: BenchChem data excluded per guidelines).

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